molecular formula C8H9N3OS B13198481 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde

Cat. No.: B13198481
M. Wt: 195.24 g/mol
InChI Key: XRAUBQXAOTUSAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the dimethylamino group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted imidazo[2,1-B][1,3]thiazole derivatives.

Mechanism of Action

The mechanism of action of 6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR) . This interaction can modulate the expression of genes involved in drug metabolism and detoxification.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Dimethylamino)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde is unique due to its dimethylamino group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other imidazo[2,1-B][1,3]thiazole derivatives, potentially offering different pharmacological properties and applications.

Properties

Molecular Formula

C8H9N3OS

Molecular Weight

195.24 g/mol

IUPAC Name

6-(dimethylamino)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde

InChI

InChI=1S/C8H9N3OS/c1-10(2)7-6(5-12)11-3-4-13-8(11)9-7/h3-5H,1-2H3

InChI Key

XRAUBQXAOTUSAP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(N2C=CSC2=N1)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.